

Application Notes and Protocols for the Asymmetric Aminomethylation of 3-Diazooxindoles

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Compound of Interest

Compound Name: (R)-2-(Aminomethyl)-3-methylbutanoic acid

Cat. No.: B152230

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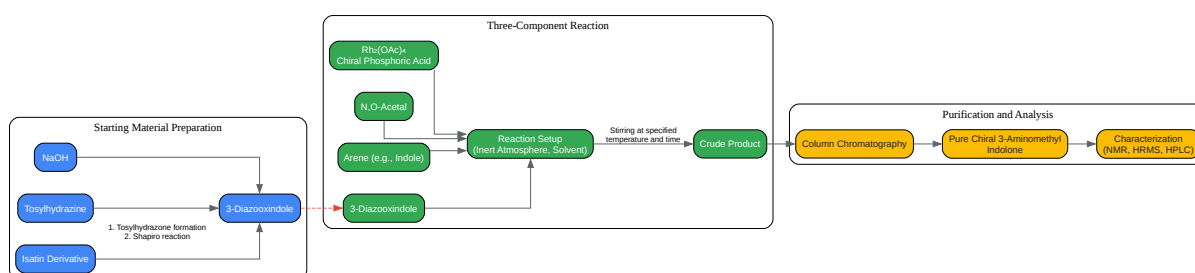
These application notes provide a detailed overview and experimental protocols for the asymmetric aminomethylation of 3-diazooxindoles. This powerful three-component reaction offers an efficient method for the synthesis of chiral 3-aminomethyl-3-indolyloxindoles, which are valuable scaffolds in medicinal chemistry and drug discovery. The reaction is cooperatively catalyzed by an achiral dirhodium complex and a chiral phosphoric acid, affording products with high yields and excellent enantioselectivities.

Reaction Principle

The core of this transformation involves the reaction of a 3-diazooxindole with an electron-rich arene (such as an indole) and an N,O-acetal. The reaction is catalyzed by a dual catalytic system comprising a dirhodium catalyst, such as $\text{Rh}_2(\text{OAc})_4$, and a chiral spiro phosphoric acid (SPA). The dirhodium catalyst facilitates the formation of a rhodium carbene from the 3-diazooxindole, which then reacts with the arene to form a zwitterionic intermediate. The chiral phosphoric acid activates the N,O-acetal to generate a chiral methylene iminium ion. The reaction culminates in the enantioselective trapping of the zwitterionic intermediate by the chiral iminium ion, leading to the formation of the desired 3-aminomethyl-3-indolyloxindole with a newly created all-carbon quaternary stereocenter.

Experimental Workflow

The general workflow for the asymmetric aminomethylation of 3-diazoindoles is depicted below. It encompasses the preparation of the requisite 3-diazoindole starting material, followed by the core catalytic three-component reaction, and concludes with the purification and analysis of the final product.



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Caption: Experimental workflow for the asymmetric aminomethylation.

Quantitative Data Summary

The following tables summarize the results for the asymmetric aminomethylation of various 3-diazoindoles, indoles, and N,O-acetals.

Table 1: Substrate Scope of 3-Diazoindoles

Entry	R ¹	R ²	Product	Yield (%)	ee (%)
1	H	Boc	3aa	95	96
2	5-F	Boc	3ba	92	95
3	5-Cl	Boc	3ca	94	96
4	5-Br	Boc	3da	96	97
5	7-F	Boc	3ea	88	94

Reaction conditions: 3-diazooxindole (0.1 mmol), indole (0.3 mmol), N,O-acetal (0.12 mmol), Rh₂(OAc)₄ (1 mol%), chiral phosphoric acid (5 mol%) in solvent at a specified temperature for a certain time.

Table 2: Substrate Scope of Indoles

Entry	R ³	R ⁴	Product	Yield (%)	ee (%)
1	H	H	3aa	95	96
2	5-MeO	H	3fa	93	95
3	5-Cl	H	3ga	91	96
4	H	Me	3ha	90	94

Reaction conditions are the same as in Table 1.

Table 3: Substrate Scope of N,O-Acetals

Entry	R ⁵	Product	Yield (%)	ee (%)
1	Ph	3aa	95	96
2	4-MeC ₆ H ₄	3ia	94	97
3	4-FC ₆ H ₄	3ja	92	95
4	2-Naphthyl	3ka	96	96

Reaction conditions are the same as in Table 1.

Experimental Protocols

1. General Procedure for the Synthesis of 3-Diazooxindoles

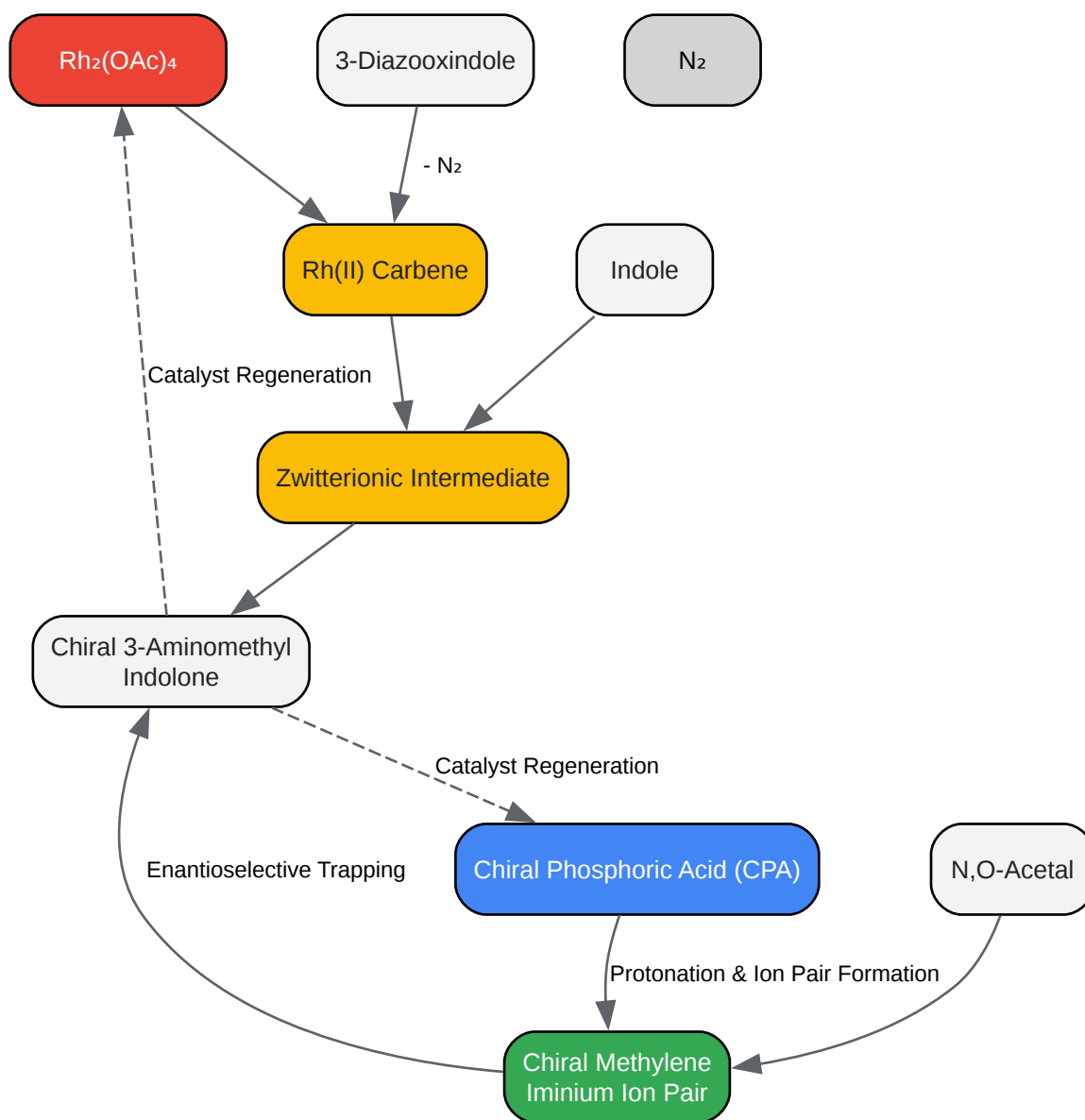
A mixture of the corresponding isatin (1.0 equiv) and tosylhydrazide (1.1 equiv) in methanol is heated at 60 °C for 4-6 hours. The resulting tosylhydrazone is filtered and washed with cold methanol. The collected solid is then dissolved in a mixture of THF and water (1:2). Sodium hydroxide (2.0 equiv) is added, and the mixture is stirred at room temperature for 5 hours. After completion of the reaction (monitored by TLC), the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the 3-diazooxindole, which is typically used in the next step without further purification.

2. General Procedure for the Asymmetric Aminomethylation of 3-Diazooxindoles

To a flame-dried Schlenk tube under an argon atmosphere are added Rh₂(OAc)₄ (1 mol%), the chiral phosphoric acid catalyst (5 mol%), and the N,O-acetal (0.12 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., dichloromethane, 1.0 mL) is then added, and the mixture is stirred at the specified temperature (e.g., 25 °C) for 10 minutes. A solution of the 3-diazooxindole (0.1 mmol) and the indole (0.3 mmol) in the same anhydrous solvent (1.0 mL) is then added dropwise over a period of 1 hour via a syringe pump. The reaction mixture is stirred for an additional period (e.g., 12 hours) until the 3-diazooxindole is completely consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired chiral 3-aminomethyl-3-indolyloxindole. The enantiomeric excess is determined by chiral HPLC analysis.

Proposed Catalytic Cycle

The proposed catalytic cycle for this three-component asymmetric aminomethylation is illustrated below. It highlights the synergistic roles of the dirhodium and chiral phosphoric acid catalysts in orchestrating the formation of the chiral product.



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Caption: Proposed catalytic cycle for the aminomethylation.

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